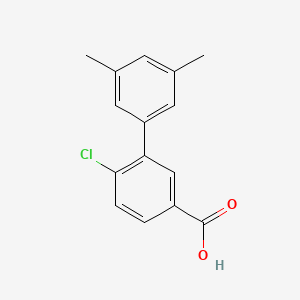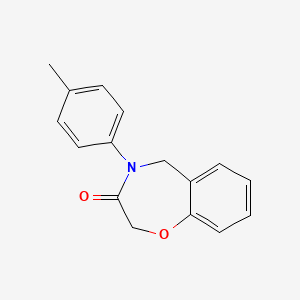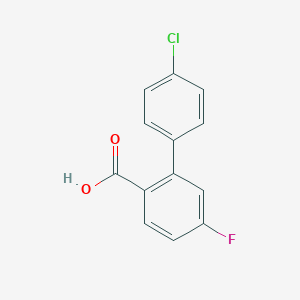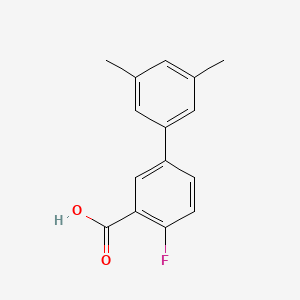![molecular formula C14H12BrN5O B6364395 5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide CAS No. 1340894-13-4](/img/structure/B6364395.png)
5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide is a chemical compound with the CAS Number: 1340894-13-4 . It has a molecular weight of 346.19 and its IUPAC name is this compound . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12BrN5O/c1-2-12-18-19-13-11(4-3-5-20(12)13)17-14(21)9-6-10(15)8-16-7-9/h3-8H,2H2,1H3,(H,17,21) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a white to yellow solid at room temperature . It has a molecular weight of 346.19 . The compound should be stored at +4°C .Applications De Recherche Scientifique
Antibacterial Activity
5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide, due to its incorporation into 1,2,4-triazole-containing hybrids, has been studied for its antibacterial activity, especially against Staphylococcus aureus. These hybrids have shown promise as potential novel anti-S. aureus agents due to their ability to inhibit key bacterial enzymes and proteins, thus presenting a broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).
Neuroprotective Effects
Nicotinamide riboside, a related compound, has been explored for its potential to attenuate age-related cognitive decline and improve learning and memory in various models for dementia. It suggests a pathway where enhancing NAD+ levels, related to the broader chemical family of nicotinamides, could offer therapeutic strategies for neurodegenerative diseases (Braidy & Liu, 2020).
Organic Synthesis and Catalysis
The structural motifs related to this compound are significant in organic synthesis and catalysis. These structures have been utilized in the development of metal complexes, demonstrating their versatility as synthetic intermediates and their importance in medicinal chemistry for their biological significance (Li et al., 2019).
Potential in Drug Development
The compound's framework has been identified as a key structure in the development of new drugs with various biological activities. Patents covering 1,2,4-triazole derivatives, including this compound's relatives, have highlighted their potential in treating inflammatory diseases, antimicrobial resistance, and even neglected diseases, marking a promising direction for future pharmaceutical development (Ferreira et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
This process involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown significant inhibitory activity in certain assays , suggesting that this compound may also have potent biological effects.
Propriétés
IUPAC Name |
5-bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O/c1-2-12-18-19-13-11(4-3-5-20(12)13)17-14(21)9-6-10(15)8-16-7-9/h3-8H,2H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIPCZWQABFXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6364348.png)









